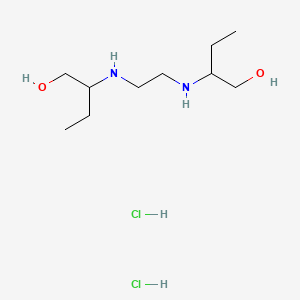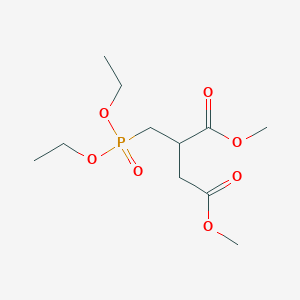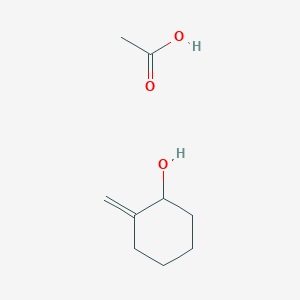![molecular formula C10H15NO B1656758 4-[(Diméthylamino)méthyl]-2-méthylphénol CAS No. 540510-97-2](/img/structure/B1656758.png)
4-[(Diméthylamino)méthyl]-2-méthylphénol
Vue d'ensemble
Description
4-[(Dimethylamino)methyl]-2-methylphenol is an organic compound with the molecular formula C10H15NO. It is a derivative of phenol, where the hydroxyl group is substituted at the para position with a dimethylaminomethyl group and a methyl group at the ortho position. This compound is known for its applications in various chemical reactions and industrial processes.
Applications De Recherche Scientifique
4-[(Dimethylamino)methyl]-2-methylphenol has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new therapeutic agents.
Industry: It is utilized in the production of polymers, resins, and other industrial materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-[(Dimethylamino)methyl]-2-methylphenol can be synthesized through several methods. One common synthetic route involves the alkylation of 2-methylphenol (o-cresol) with formaldehyde and dimethylamine. The reaction typically proceeds under acidic or basic conditions, with the presence of a catalyst to facilitate the formation of the dimethylaminomethyl group.
Industrial Production Methods
In industrial settings, the production of 4-[(Dimethylamino)methyl]-2-methylphenol often involves continuous flow processes to ensure high yield and purity. The use of catalysts such as Lewis acids or transition metal complexes can enhance the efficiency of the reaction. Additionally, the reaction conditions are optimized to minimize by-products and maximize the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Dimethylamino)methyl]-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, substituted phenols, and various amine derivatives, depending on the specific reaction conditions and reagents used.
Mécanisme D'action
The mechanism of action of 4-[(Dimethylamino)methyl]-2-methylphenol involves its interaction with various molecular targets. The dimethylaminomethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The hydroxyl group can also form hydrogen bonds, contributing to the compound’s overall stability and reactivity in different chemical environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: This compound has similar structural features but with tert-butyl groups at the ortho positions, providing increased steric hindrance and different reactivity.
4-[(Dimethylamino)methyl]-2,6-di-tert-butylphenol: Another similar compound with tert-butyl groups, which affects its chemical properties and applications.
Uniqueness
4-[(Dimethylamino)methyl]-2-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propriétés
IUPAC Name |
4-[(dimethylamino)methyl]-2-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8-6-9(7-11(2)3)4-5-10(8)12/h4-6,12H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDBPSGIHSZBHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90666356 | |
| Record name | 4-[(Dimethylamino)methyl]-2-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90666356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
540510-97-2 | |
| Record name | 4-[(Dimethylamino)methyl]-2-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90666356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(dimethylamino)methyl]-2-methylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(cyclohexylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B1656675.png)

![1-[5-(2-Fluorophenoxy)pentyl]piperidine](/img/structure/B1656678.png)
![9-Oxa-1-azaspiro[5.5]undecane](/img/structure/B1656681.png)




![N-[(E)-(2-fluorophenyl)methylideneamino]-4-methylbenzamide](/img/structure/B1656693.png)
![4-bromo-N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]benzamide](/img/structure/B1656694.png)
![N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[[5-(4-methoxyphenyl)-4-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B1656695.png)
![N-(3,4-difluorophenyl)-2-[[5-(3,4-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B1656696.png)
![3,4-dichloro-N-[(E)-1-(4-chlorophenyl)ethylideneamino]benzamide](/img/structure/B1656697.png)

